molecular formula C4H6O2 B595085 Cyclopropane-d5-carboxylic acid CAS No. 1219804-09-7

Cyclopropane-d5-carboxylic acid

Cat. No.: B595085
CAS No.: 1219804-09-7
M. Wt: 91.121
InChI Key: YMGUBTXCNDTFJI-UXXIZXEISA-N
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Description

Cyclopropane-d5-carboxylic acid is a deuterated derivative of cyclopropanecarboxylic acid, where the hydrogen atoms in the cyclopropane ring are replaced with deuterium

Mechanism of Action

Target of Action

Cyclopropane-d5-carboxylic acid, like other cyclopropane derivatives, primarily targets proteins in biological systems . The incorporation of cyclopropane motifs into drug candidates can lead to improved interactions with the target protein . The 1,1-substituted spirocyclopropanes, in particular, have the potential to introduce a quaternary stereocenter which may enhance 3D shape complementarity with a protein target .

Mode of Action

The mode of action of this compound involves its interaction with its protein targets. The cyclopropane motif in the molecule can impose conformational restrictions, fixing the positions of the pendant pharmacophores, leading to improved interactions with the target protein . This interaction can result in changes in the protein’s function, which can have various downstream effects.

Biochemical Pathways

This compound, as a cyclopropane derivative, can affect various biochemical pathways. One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Cyclopropanes are often incorporated into drug candidates and FDA-approved drugs . They are also present in numerous biological compounds .

Pharmacokinetics

It is known that the introduction of a cyclopropane can enhance both the pharmacokinetic profile and metabolic stability of drug candidates . This suggests that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific protein targets it interacts with. Generally, the introduction of a cyclopropane can impart a significant boost in potency . This could result in enhanced efficacy of the compound in its intended therapeutic or biological role.

Biochemical Analysis

Biochemical Properties

Cyclopropane-d5-carboxylic acid is a monobasic carboxylic acid . The carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions . It exhibits acidic properties and can donate a proton from its carboxylic group, forming a carboxylate anion . Despite the strain of the cyclopropane ring, it shows relatively good stability .

Cellular Effects

For instance, the fungus Fusarium oxysporum converts cyclopropane-carboxylic acid to y-hydroxybutyric acid through an intermediate cyclopropanecarboxylate .

Molecular Mechanism

The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Cyclopropanecarboxylic acid has been used as a model additive in steel tribocontacts, where it readily reacts under the combined effect of flash heating and stress to form tribopolymers, along with marked improvement in tribological performance .

Metabolic Pathways

1-aminocyclopropane-1-carboxylic acid (ACC), a non-proteinogenic amino acid, was discovered to be an intermediate in the biosynthesis of the plant hormone ethylene .

Subcellular Localization

The subcellular localization of the sites of 1-aminocyclopropane-1-carboxylic acid (ACC) conversion into ethylene has been studied .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropane-d5-carboxylic acid typically involves the reaction of deuterated dihalocarbenes with olefins to form deuterated cyclopropanes, which can then be oxidized to yield the carboxylic acid. The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane. Further, the oxidation step converts the cyclopropane to the final product, this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms in the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclopropane-d5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to form alcohols or aldehydes.

    Substitution: The cyclopropane ring can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopropane-d5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.

    Industry: Utilized in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Cyclopropane-d5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium content, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling studies.

Biological Activity

Cyclopropane-d5-carboxylic acid, a deuterated derivative of cyclopropane carboxylic acid, has garnered attention for its unique biological activities and potential applications in various fields, including medicinal chemistry and agricultural science. This article reviews the current understanding of its biological activity, mechanisms of action, and applications, supported by relevant case studies and research findings.

This compound is characterized by the presence of a cyclopropane ring and a carboxylic acid functional group. The deuterium substitution enhances its utility in metabolic studies and reaction mechanism investigations due to the distinct isotopic labeling. Its empirical formula is C4H6O2C_4H_6O_2, with a CAS Number of 1219804-09-7.

Target Interactions

The biological activity of this compound primarily involves its interaction with specific proteins in biological systems. The conformational restrictions imposed by the cyclopropane structure can enhance binding affinity to target proteins, leading to altered biochemical pathways. For instance, it has been shown to inhibit fatty acid oxidation and gluconeogenesis in liver tissues, affecting energy metabolism significantly .

Biochemical Pathways

This compound influences several metabolic pathways:

  • Fatty Acid Metabolism : Inhibits ketone body production and fatty acid oxidation.
  • Gluconeogenesis : Affects the metabolism of substrates like pyruvate and branched-chain amino acids.
  • Alcohol Metabolism : Alters normal metabolic processes involved in alcohol breakdown, potentially leading to increased acetaldehyde levels in the liver .

Anti-inflammatory Properties

Recent studies indicate that this compound exhibits anti-inflammatory activity. It modulates the production of inflammatory mediators and influences immune responses, suggesting potential therapeutic applications for inflammatory conditions .

Antimicrobial Effects

Research has demonstrated that this compound possesses bacteriostatic properties, inhibiting bacterial growth. This suggests its application in pharmaceuticals and antimicrobial coatings .

Case Studies

  • Metabolic Studies : A study on perfused rat livers showed that cyclopropane carboxylate inhibited the metabolism of various substrates, providing insights into its role as a metabolic modulator .
  • Plant Defense Mechanism : Cyclopropane derivatives have been investigated for their ability to enhance plant resistance against pathogens by modulating ethylene biosynthesis. For example, 1-amino-cyclopropane-1-carboxylic acid (ACCA), related to this compound, improved maize resistance against pathogenic assaults .
  • Molecular Docking Studies : In silico analyses have shown that cyclopropane derivatives can effectively bind to enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2), indicating their potential as inhibitors in ethylene biosynthesis pathways .

Research Findings Summary

Study FocusFindingsImplications
MetabolismInhibits fatty acid oxidation and gluconeogenesisPotential for metabolic modulation in therapeutic contexts
Anti-inflammatoryReduces inflammation by modulating immune responsesApplications in treating inflammatory diseases
AntimicrobialExhibits bacteriostatic effectsPotential use in pharmaceuticals and coatings
Plant DefenseEnhances resistance against pathogens through ethylene modulationApplications in agriculture for crop protection

Properties

IUPAC Name

1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGUBTXCNDTFJI-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])C(=O)O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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